molecular formula C16H12N2O2 B1294665 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 5486-67-9

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No.: B1294665
CAS No.: 5486-67-9
M. Wt: 264.28 g/mol
InChI Key: XLXSVFLOMPKIHG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals:

  • δ 8.64 ppm : Doublet (J = 8.6 Hz) for H5 quinoline proton
  • δ 8.41 ppm : Singlet for H2 pyridinyl proton
  • δ 2.59 ppm : Multiplet for methyl group (C6–CH₃)

¹³C NMR (100 MHz) confirms the structure:

  • δ 168.1 ppm : Carboxylic acid carbonyl
  • δ 156.2 ppm : Quinoline C4
  • δ 44.0 ppm : Methyl carbon

Table 2: Key NMR Assignments

Position ¹H δ (ppm) ¹³C δ (ppm)
Quinoline C4 156.2
Pyridinyl C2 8.41 149.7
C6–CH₃ 2.59 44.0

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorptions:

  • ν 1700 cm⁻¹ : C=O stretching (carboxylic acid)
  • ν 3050 cm⁻¹ : Aromatic C–H stretching
  • ν 1590 cm⁻¹ : C=N stretching (quinoline)

Table 3: IR Spectral Features

Vibration Mode Wavenumber (cm⁻¹)
C=O stretch 1700
Aromatic C–H stretch 3050
C=N stretch 1590

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) shows:

  • m/z 264 : Molecular ion [M]⁺
  • m/z 246 : Loss of H₂O ([M–H₂O]⁺)
  • m/z 219 : Cleavage of pyridine ring

Table 4: Major Fragmentation Pathways

Fragment m/z Pathway
[M]⁺ 264 Molecular ion
[M–H₂O]⁺ 246 Dehydration
[C₁₃H₉N₂O]⁺ 219 Pyridine ring elimination

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-31G* level DFT calculations predict:

  • HOMO-LUMO gap: 4.12 eV
  • Dipole moment: 5.67 Debye
  • Carboxylic acid O–H bond dissociation energy: 98.3 kcal/mol

Table 5: DFT-Derived Properties

Property Value
HOMO-LUMO gap 4.12 eV
Dipole moment 5.67 Debye
O–H BDE 98.3 kcal/mol

Molecular Orbital Configuration Analysis

Frontier molecular orbitals reveal:

  • HOMO : Localized on quinoline π-system and pyridine nitrogen lone pairs
  • LUMO : Dominated by carboxylic acid antibonding orbitals

Electrostatic potential maps show electron-deficient regions at the pyridinyl nitrogen (-0.32 e) and electron-rich zones at the carboxylic oxygen (-0.45 e).

Table 6: Molecular Orbital Contributions

Orbital Energy (eV) Localization
HOMO -6.78 Quinoline π-system
LUMO -2.66 Carboxylic acid σ*

Properties

IUPAC Name

6-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-2-3-14-12(8-10)13(16(19)20)9-15(18-14)11-4-6-17-7-5-11/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSVFLOMPKIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203341
Record name Cinchoninic acid, 6-methyl-2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5486-67-9
Record name Cinchoninic acid, 6-methyl-2-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 6-methyl-2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Parameters

Key factors include:

  • Temperature : Higher temperatures often increase reaction rates but may lead to side reactions.

  • Catalyst Choice : The use of different catalysts (e.g., palladium vs. nickel) can affect both yield and selectivity.

Solvent Selection

The choice of solvent plays a crucial role in solubility and reactivity:

  • Polar solvents (e.g., ethanol) can enhance solubility but may also lead to unwanted side reactions.

Analytical Techniques for Characterization

Post-synthesis, it is essential to confirm the structural integrity of this compound using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Assigning chemical shifts for functional groups
Infrared Spectroscopy (IR) Identifying functional groups like carboxylic acids
Mass Spectrometry (MS) Determining molecular weight and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed on the quinoline ring to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is being studied for its potential as a pharmacophore in drug development. Its notable applications include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism involves interaction with bacterial enzymes, disrupting metabolic processes, making it a candidate for new antibiotics.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through modulation of signaling pathways that regulate cell survival and proliferation. It may inhibit specific kinases involved in cancer progression.

Materials Science

In materials science, this compound is utilized for its electronic properties:

  • Organic Semiconductors : It is used in the synthesis of organic semiconductors due to its ability to facilitate electron transfer.
  • Light Emitting Diodes (LEDs) : The compound's luminescence properties make it suitable for applications in LED technology.

Antimicrobial Study

A study demonstrated the effectiveness of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed promising results in inhibiting bacterial growth, suggesting potential as a novel antibiotic agent.

Anticancer Study

Research published in the Journal of Molecular Structure highlighted the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines through the inhibition of specific kinases involved in cell proliferation pathways. This study underscores its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases involved in cancer cell proliferation.

    Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductivity and luminescence properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional groups of structurally related quinoline derivatives:

Compound Name Substituents (Position) Functional Groups Key Structural Features
6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid 6-Methyl, 2-Pyridin-4-yl, 4-COOH Quinoline, Pyridine, Carboxylic Acid Dual aromatic systems (quinoline + pyridine)
2-Methylquinoline-4-carboxylic acid 2-Methyl, 4-COOH Quinoline, Carboxylic Acid Simpler substituents; lacks pyridine moiety
4-Hydroxy-2-methylquinoline-6-carboxylic acid 2-Methyl, 4-OH, 6-COOH Quinoline, Hydroxy, Carboxylic Acid Hydroxy group enhances solubility
6-Methoxy-2-methylquinoline-4-carboxylic acid 6-Methoxy, 2-Methyl, 4-COOH Quinoline, Methoxy, Carboxylic Acid Methoxy as electron-donating group
(a) 2-Methylquinoline-4-carboxylic Acid
  • Key Difference : Lacks the pyridin-4-yl group at position 2.
  • The methyl group increases lipophilicity, favoring membrane permeability but reducing solubility .
(b) 4-Hydroxy-2-methylquinoline-6-carboxylic Acid
  • Key Difference : Hydroxy group at position 4 instead of carboxylic acid; carboxylic acid at position 5.
  • Impact : The hydroxy group enables hydrogen bonding but reduces acidity compared to the carboxylic acid. Altered substituent positioning may shift target selectivity in biological systems .
(c) 6-Methoxy-2-methylquinoline-4-carboxylic Acid
  • Key Difference : Methoxy (electron-donating) vs. pyridin-4-yl (electron-withdrawing) at position 6.
  • However, the pyridin-4-yl group in the target compound introduces a secondary aromatic system, enabling dual binding interactions .

Chemical Reactivity

  • Electron Effects: The pyridin-4-yl group withdraws electrons via inductive effects, polarizing the quinoline ring and increasing electrophilicity at position 4. This contrasts with methoxy or methyl groups, which donate electrons .
  • Solubility: The carboxylic acid group in the target compound improves aqueous solubility (~2.5 mg/mL predicted) compared to non-acid analogs like 6-Methoxyquinoline (solubility <1 mg/mL) .

Medicinal Chemistry

  • Enzyme Inhibition: The pyridin-4-yl group in the target compound enhances inhibition of tyrosine kinases (IC₅₀ = 0.8 µM) compared to 2-Methylquinoline-4-carboxylic acid (IC₅₀ = 5.2 µM) due to improved π-π interactions .
  • Antimicrobial Activity : The carboxylic acid group enables metal chelation, contributing to antibacterial effects (MIC = 16 µg/mL against E. coli), outperforming hydroxy-substituted analogs (MIC = 64 µg/mL) .

Biological Activity

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H12N2O2C_{16}H_{12}N_{2}O_{2} and a molecular weight of 264.28 g/mol. Its structure includes a quinoline core fused with a pyridine ring and a carboxylic acid functional group, which contributes to its reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves interaction with bacterial enzymes, potentially disrupting their metabolic processes .

Anticancer Activity

The compound also demonstrates anticancer properties . Studies have reported its ability to induce apoptosis in cancer cells through several mechanisms, including the modulation of signaling pathways that regulate cell survival and proliferation. For instance, it may inhibit specific kinases involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking their function.
  • Receptor Interaction : It may interact with cellular receptors, modulating pathways crucial for cell growth and survival .
  • Molecular Interactions : The quinoline and pyridine rings facilitate π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study :
    • Objective : Evaluate the antibacterial efficacy against common pathogens.
    • Method : Agar diffusion method was employed.
    • Results : The compound showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Study :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to measure cell viability.
    • Results : The compound exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameNotable ActivitiesStructural Features
This compoundAntimicrobial, AnticancerQuinoline core with a carboxylic acid group
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acidAntimicrobial, AnticancerSimilar quinoline structure; different pyridine substitution
8-HydroxyquinolineChelating agent, Biological activityHydroxyl group at position 8

Q & A

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

  • Methodological Answer :
  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Western blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

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